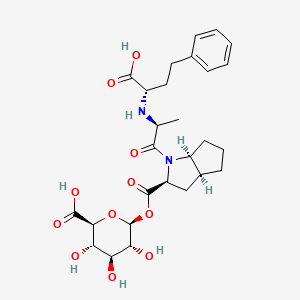

Ramiprilat Acyl-beta-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ramiprilat Acyl-beta-D-glucuronide is a metabolite of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. This compound is formed through the conjugation of Ramiprilat, the active metabolite of Ramipril, with glucuronic acid. The formation of this metabolite is part of the body’s process to make the drug more water-soluble and thus easier to excrete.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ramiprilat Acyl-beta-D-glucuronide involves the enzymatic conjugation of Ramiprilat with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the isolation of Ramiprilat from Ramipril through hydrolysis, followed by its conjugation with glucuronic acid using UGT enzymes. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and stability.

Analyse Des Réactions Chimiques

Types of Reactions

Ramiprilat Acyl-beta-D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are crucial for its metabolism and excretion.

Common Reagents and Conditions

Hydrolysis: This reaction involves the cleavage of the glucuronide bond, typically catalyzed by beta-glucuronidase enzymes under physiological conditions.

Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule, often catalyzed by nucleophiles in the body.

Major Products Formed

Hydrolysis: The major product is Ramiprilat, which can further undergo metabolism or excretion.

Transacylation: The products depend on the nucleophile involved but generally include various acylated compounds.

Applications De Recherche Scientifique

Ramiprilat Acyl-beta-D-glucuronide has several applications in scientific research:

Chemistry: It is used to study the metabolism and pharmacokinetics of ACE inhibitors.

Biology: Researchers use it to understand the role of glucuronidation in drug metabolism.

Medicine: It helps in the development of new ACE inhibitors with improved pharmacokinetic profiles.

Industry: The compound is used in the quality control of Ramipril formulations to ensure proper metabolism and efficacy.

Mécanisme D'action

Ramiprilat Acyl-beta-D-glucuronide exerts its effects through its parent compound, Ramiprilat. Ramiprilat inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, Ramiprilat reduces blood pressure and alleviates the workload on the heart. The glucuronidation of Ramiprilat to form this compound is a detoxification process that facilitates its excretion.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ramipril N-glucuronide: Another metabolite of Ramipril formed through N-glucuronidation.

Ramipril Diketopiperazine: A degradation product of Ramipril.

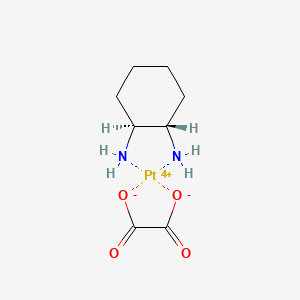

Other ACE Inhibitors: Such as Enalaprilat and Lisinopril, which also undergo glucuronidation.

Uniqueness

Ramiprilat Acyl-beta-D-glucuronide is unique due to its specific formation pathway and its role in the metabolism of Ramipril. Unlike other ACE inhibitors, Ramipril undergoes extensive glucuronidation, leading to the formation of multiple glucuronide metabolites. This extensive metabolism contributes to its prolonged action and efficacy in managing hypertension and heart failure.

Propriétés

Formule moléculaire |

C27H36N2O11 |

|---|---|

Poids moléculaire |

564.6 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H36N2O11/c1-13(28-16(24(34)35)11-10-14-6-3-2-4-7-14)23(33)29-17-9-5-8-15(17)12-18(29)26(38)40-27-21(32)19(30)20(31)22(39-27)25(36)37/h2-4,6-7,13,15-22,27-28,30-32H,5,8-12H2,1H3,(H,34,35)(H,36,37)/t13-,15-,16-,17-,18-,19-,20-,21+,22-,27-/m0/s1 |

Clé InChI |

AEFYTLSQBCRSSC-WOTWRAOTSA-N |

SMILES isomérique |

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O |

SMILES canonique |

CC(C(=O)N1C2CCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)

![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)

![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)

![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)

![1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride](/img/structure/B13859437.png)